4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
Overview
Description
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the replication of certain viruses . For instance, ALS-8112, a compound with a similar chloromethyl group, has been reported to inhibit the RNA polymerase of Respiratory Syncytial Virus (RSV) .
Mode of Action
This interaction could lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been shown to affect the replication pathways of certain viruses
Result of Action
Based on the actions of similar compounds, it can be hypothesized that it may inhibit the activity of certain enzymes, potentially leading to the inhibition of viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-oxazoline with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxazole ring can lead to the formation of corresponding dihydro- or tetrahydro-oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the oxazole.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dihydro- or tetrahydro-oxazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-5-methyl-2-phenyl-1,3-oxazole
- 4-(Hydroxymethyl)-5-methyl-2-phenyl-1,3-oxazole
- 4-(Methoxymethyl)-5-methyl-2-phenyl-1,3-oxazole
Uniqueness
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This allows for specific chemical modifications and interactions that are not possible with other substituents.
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTKYTBWZTZPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430779 | |
Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-61-0 | |
Record name | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103788-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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